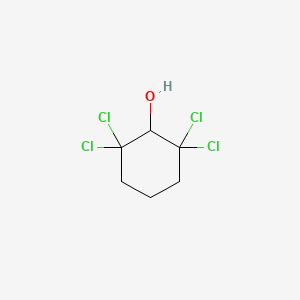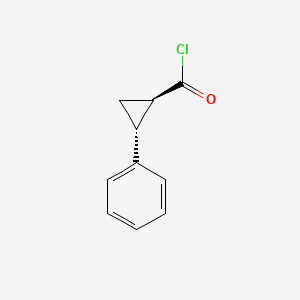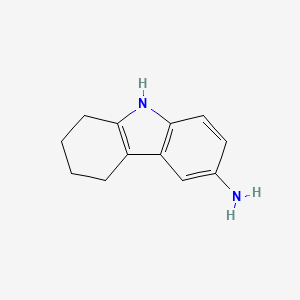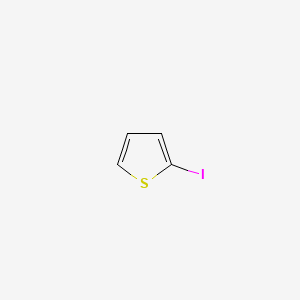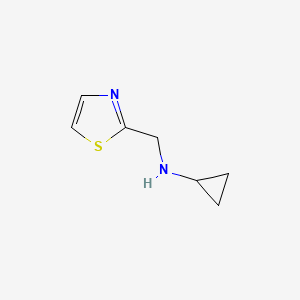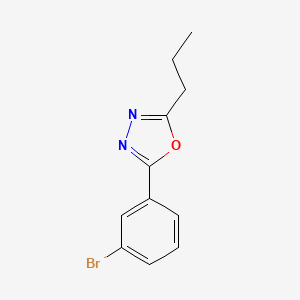
Heptafluoro-2,3,3-trichlorobutane
Descripción general
Descripción
Heptafluoro-2,3,3-trichlorobutane (HFTBC) is a fluorinated hydrocarbon that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 48°C and a melting point of -30°C. HFTBC is a non-flammable and non-corrosive compound and is relatively stable in air. It is a versatile compound that has been used in synthetic organic chemistry, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1. Telomerization Reactions in Polymer Synthesis
Heptafluoro-2,3,3-trichlorobutane is involved in telomerization reactions, essential in synthesizing models for fluorocarbon polymers. These reactions, including those with 1,1-difluoroethylene and tetrafluoroethylene, are crucial for creating models that further our understanding and development of fluorocarbon polymer systems (Chambers et al., 1964).
2. Organic Synthesis Intermediates
In organic synthesis, this compound is used as an intermediate compound. For example, it plays a role in the formation of 2,2-difluorosuccinic acid, highlighting its significance in creating various organic compounds through different synthetic pathways (Raasch & Castle, 2003).
3. Spectrofluorimetry in Environmental Analysis
The compound is used in spectrofluorimetry, specifically high-resolution spectrofluorimetry at low temperatures, for identifying polycyclic aromatic hydrocarbons derived from triterpene in marine and terrestrial sediments. This application is vital in geochemical environmental studies (Ewald et al., 1983).
4. Study of Conformational Equilibria
This compound aids in studying the vibrational spectra and conformations of polyhalogenated cyclobutanes. This research provides insights into the conformational equilibrium and enthalpy differences in various substituted cyclobutanes, crucial for understanding molecular structure and reactivity (Braude et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
Heptafluoro-2,3,3-trichlorobutane is a chemical compound with the molecular formula C4Cl3F7 It’s known that the compound can cause irritation to the eyes, respiratory system, and skin .
Mode of Action
Its irritant properties suggest that it may interact with biological tissues, causing an inflammatory response .
Pharmacokinetics
Its physical state as a liquid suggests that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Exposure to this compound can result in skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely due to the compound’s interaction with biological tissues, triggering an inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is volatile , suggesting that it can easily evaporate from surfaces. This volatility could influence its distribution in the environment and its potential for exposure. Additionally, the compound is insoluble and sinks in water , which could affect its environmental persistence and bioavailability.
Análisis Bioquímico
Biochemical Properties
Heptafluoro-2,3,3-trichlorobutane plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from metabolizing its substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its effects on cellular function. Long-term exposure to this compound has been shown to cause persistent changes in gene expression and cellular metabolism . Additionally, the stability and degradation of this compound can affect its bioavailability and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other substances in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific tissues, affecting its localization and bioavailability . The compound’s transport and distribution are influenced by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its role in biochemical reactions and its effects on cellular function .
Propiedades
IUPAC Name |
2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGMWBFCBUKITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871633 | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
335-44-4 | |
| Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 335-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,3-Trichloroheptafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




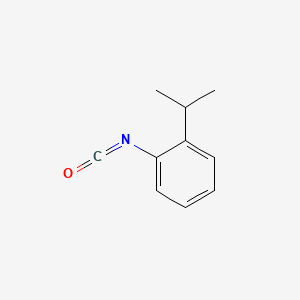

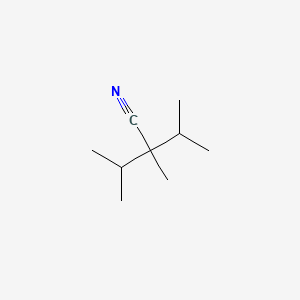
![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)
